N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a phenyl group attached to a triazole ring and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acrylamide Moiety: The acrylamide group is attached via a coupling reaction, often using reagents like acryloyl chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various biological activities. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide is compared with other similar compounds, such as:
Posaconazole: Another triazole derivative with antifungal properties.
Fluconazole: A triazole antifungal agent used in medical applications.
Rifampicin: A different class of compound with antibacterial properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
N-[4-(3-methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-3-11(17)14-9-4-6-10(7-5-9)16-12(18)13-8(2)15-16/h3-7H,1H2,2H3,(H,14,17)(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKXKNKOUGTDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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